molecular formula C10H11ClOS B14039850 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)phenyl)propan-2-one

Cat. No.: B14039850
M. Wt: 214.71 g/mol
InChI Key: CRFXNSDUCVLZLS-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is a chlorinated ketone with a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(3-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways and targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one: Similar structure with an additional chlorine atom on the phenyl ring.

    1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure with an iodine atom instead of chlorine.

    1-Chloro-1-phenyl-propan-2-one: Lacks the methylthio group

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-chloro-1-(3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3

InChI Key

CRFXNSDUCVLZLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)SC)Cl

Origin of Product

United States

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